molecular formula C8H7N3O2 B8628662 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one

Cat. No. B8628662
M. Wt: 177.16 g/mol
InChI Key: NVJMMWZSLKXNPE-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.85 g of ethyl (2E)-3-(3-amino-5-methoxypyrazin-2-yl)acrylate in 40 mL of ethanol, 2.20 g of a 28% sodium methoxide/methanol solution was added, and the mixture was heated under reflux while stirring for 7 hours 30 minutes. The reaction mixture was cooled to room temperature, the solvent was then distilled off under reduced pressure, and to the resultant residue, water, a saturated aqueous ammonium chloride solution and chloroform were added, the organic layer was separated, and the aqueous layer was added with sodium chloride and extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Diethyl ether was added to the resultant residue, and the solid was filtered off and washed with diethyl ether to obtain 0.64 g of 3-methoxypyrido(2,3-b)pyrazin-6(5H)-one as a light yellow solid.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](/[CH:10]=[CH:11]/[C:12]([O:14]CC)=O)=[N:4][CH:5]=[C:6]([O:8][CH3:9])[N:7]=1.C[O-].[Na+].CO>C(O)C>[CH3:9][O:8][C:6]1[N:7]=[C:2]2[NH:1][C:12](=[O:14])[CH:11]=[CH:10][C:3]2=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
NC=1C(=NC=C(N1)OC)/C=C/C(=O)OCC
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 7 hours 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
to the resultant residue, water, a saturated aqueous ammonium chloride solution and chloroform were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
the aqueous layer was added with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the resultant solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the resultant residue
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CN=C2C(=N1)NC(C=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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